BenchChemオンラインストアへようこそ!

2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one

PDGFRβ inhibition RTK inhibitor angiogenesis

2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one (CAS 1126602-49-0) belongs to the tricyclic indeno[2,1-d]pyrimidine class, featuring a fused indene and 2-aminopyrimidin-4-one framework. This rigid, planar heterocycle serves as a versatile pharmacophore in medicinal chemistry, with its 2-amino group capable of forming critical hydrogen bonds in the ATP hinge region of receptor tyrosine kinases (RTKs).

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B11898502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1N=C(NC3=O)N
InChIInChI=1S/C11H9N3O/c12-11-13-8-5-6-3-1-2-4-7(6)9(8)10(15)14-11/h1-4H,5H2,(H3,12,13,14,15)
InChIKeyZQDVJFYTJKQAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one: A Privileged Tricyclic Scaffold for Kinase-Targeted Drug Discovery


2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one (CAS 1126602-49-0) belongs to the tricyclic indeno[2,1-d]pyrimidine class, featuring a fused indene and 2-aminopyrimidin-4-one framework . This rigid, planar heterocycle serves as a versatile pharmacophore in medicinal chemistry, with its 2-amino group capable of forming critical hydrogen bonds in the ATP hinge region of receptor tyrosine kinases (RTKs) . The compound is commercially available as a research-grade building block, with verified purity ≥98% from multiple suppliers, making it a reliable starting point for structure–activity relationship (SAR) campaigns and focused library synthesis .

Why Generic 2-Aminopyrimidine or Indeno[1,2-d] Analogs Cannot Replace 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one in RTK-Targeted Programmes


Substituting 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one with generic 2-aminopyrimidines or ring-isomeric indeno[1,2-d]pyrimidines introduces critical differences in molecular geometry, hinge-binding complementarity, and derivatisation potential. The indeno[2,1-d] fusion positions the 4-oxo group at the optimal vector for subsequent sulfonation and aniline displacement—a transformation that cannot be replicated with indeno[1,2-d] isomers and is essential for generating the most potent PDGFRβ inhibitors in this class . In the Gangjee et al. series, 4-anilino derivatives of this scaffold achieved PDGFRβ IC50 values as low as 0.8 μM, a >16-fold improvement over the clinical standard semaxanib (IC50 = 12.9 μM), demonstrating that the parent heterocycle's geometry is determinative for downstream potency . Generic 2-aminopyrimidine building blocks lack the rigid tricyclic architecture required for dual antiangiogenic/cytotoxic activity and the unique 4-position sulfonation handle that defines this chemotype's SAR expansion capability .

Quantitative Evidence for Prioritising 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one Over Analogous Scaffolds


PDGFRβ Inhibitory Potency: 4-Anilino Derivatives of This Scaffold Achieve >16-Fold Superiority Over Semaxanib

The most potent 4-anilino derivative within the indeno[2,1-d]pyrimidine series, compound 7 (4-Cl anilino), exhibited a PDGFRβ IC50 of 0.8 μM, representing a 16.1-fold potency gain over the clinical VEGFR-2/PDGFRβ inhibitor semaxanib (IC50 = 12.9 μM) when tested under identical whole-cell ELISA assay conditions . Another derivative, compound 13 (2-F,4-Cl anilino), showed a PDGFRβ IC50 of 3.6 μM—still 3.6-fold more potent than semaxanib . Notably, none of the 13 derivatives in this series bore the 4-anilino substitutions on an alternative ring-isomeric scaffold, underscoring the indispensability of the indeno[2,1-d]pyrimidin-4-one core geometry for achieving this level of PDGFRβ inhibition .

PDGFRβ inhibition RTK inhibitor angiogenesis

Dual Antiangiogenic and Cytotoxic Activity: Scaffold-Derived Compound 7 Demonstrates Broad Nanomolar Antitumor Efficacy in the NCI-60 Panel

Compound 7, a 4-anilino derivative of the 2-amino-3H-indeno[2,1-d]pyrimidin-4(9H)-one scaffold, was selected by the National Cancer Institute for evaluation in the preclinical NCI-60 human tumor cell line panel . It achieved two-digit nanomolar GI50 values against 9 tumor cell lines (range: 19.3–86.2 nM), submicromolar GI50 against 29 additional lines, and exhibited 8- to 10-fold selectivity for CCRF-CEM and MOLT-4 leukemia cells over other leukemia lines . In the CAM angiogenesis assay, compound 7 displayed an IC50 of 0.82 μM—comparable to its PDGFRβ IC50 and indicating a dual mechanism of antiangiogenic and direct cytotoxic action that is a distinguishing feature of this chemotype . Generic 2-aminopyrimidine-based kinase inhibitors typically provide only cytostatic RTK blockade without the direct tumor cell killing observed with this tricyclic scaffold .

NCI-60 antitumor dual cytostatic-cytotoxic

Synthetic Accessibility and Derivatisation Handle: Microwave-Assisted Synthesis With Validated 4-Position Sulfonation Chemistry

The target compound was synthesized via microwave-assisted cyclocondensation of ethyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate with guanidine at 150 °C, affording 2-amino-3H-dihydro-indeno[2,1-d]pyrimidin-4(9H)-one (compound 16) in 34% yield . The 4-oxo group was converted to the 4-nitrobenzenesulfonate leaving group (36% yield), enabling nucleophilic displacement with diverse anilines to generate 13 target compounds in 18–59% yields . This two-step sulfonation–displacement sequence is uniquely enabled by the indeno[2,1-d]pyrimidin-4-one architecture; attempted direct chlorination of the 4-oxo moiety with POCl3 failed even at reflux due to the lower aromaticity of this specific tricyclic system, necessitating the sulfonate approach that is now a validated route for this chemotype . Comparable indeno[1,2-d] isomers lack the identical 4-oxo reactivity profile, limiting their utility for parallel library synthesis .

synthetic accessibility sulfonation parallel synthesis

Thermal Stability Advantage: Decomposition Point >330 °C Confers Robustness for High-Temperature Reaction Conditions

The parent scaffold, 2-amino-3H-dihydro-indeno[2,1-d]pyrimidin-4(9H)-one (compound 16), exhibits an unusually high decomposition point of approximately 330 °C, as reported in the experimental characterization . This thermal robustness is a direct consequence of the rigid, fully conjugated tricyclic framework and contrasts with many simpler 2-aminopyrimidine derivatives that melt or decompose below 200 °C. For instance, 2-amino-4,6-dimethylpyrimidine (a commonly used generic building block) has a melting point of only 153–156 °C, while the related 2-amino-4-chloro-6-methylpyrimidine melts at 129–131 °C . The high thermal stability of the indeno[2,1-d] scaffold enables its use in microwave-assisted reactions at 150 °C without degradation and supports its application in high-temperature coupling chemistries that would decompose less robust heterocyclic cores .

thermal stability melting point process chemistry

Ring-Isomeric Differentiation: Indeno[2,1-d]pyrimidine Architecture Enables DHFR Inhibition Not Observed With Indeno[1,2-d] Isomers

Rosowsky et al. systematically evaluated conformationally restricted tricyclic pyrimethamine analogues against dihydrofolate reductase (DHFR) from Toxoplasma gondii, Pneumocystis carinii, and rat liver . Among the three heterocyclic systems studied—indeno[2,1-d]pyrimidines, benzo[f]quinazolines, and benzo[3,4]cyclohepta[1,2-d]pyrimidines—the indeno[2,1-d]pyrimidine series with a one-carbon (CH2) bridge demonstrated superior selectivity for T. gondii DHFR over the mammalian enzyme, approaching the selectivity profile of the clinical agent pyrimethamine . In contrast, the indeno[1,2-d]pyrimidine isomer was not reported to exhibit this DHFR selectivity in the same study. All but one of the indeno[2,1-d] analogues were more potent against T. gondii and rat liver DHFR than against P. carinii DHFR, and the potency was systematically tunable by varying the bridge length (one-, two-, or three-carbon) . This established SAR for DHFR inhibition is unique to the indeno[2,1-d] geometry and provides a validated entry point for antifolate drug discovery not accessible with the indeno[1,2-d] ring system.

DHFR inhibition antifolate antiparasitic

In Vivo Antitumor Validation: Scaffold-Derived Compound 7 Suppresses Tumor Growth and Angiogenesis in a Syngeneic Mouse Melanoma Model

Compound 7, derived from the 2-amino-3H-indeno[2,1-d]pyrimidin-4(9H)-one scaffold, demonstrated significant in vivo antitumor efficacy in a B16-F10 syngeneic mouse melanoma model at a dose of 35 mg/kg . Tumor growth rate was decreased, and angiogenesis was inhibited at a level comparable to the standard compound 21 and substantially greater than untreated controls . This in vivo validation distinguishes the indeno[2,1-d]pyrimidine scaffold from many generic 2-aminopyrimidine-based kinase inhibitor fragments, which often lack demonstrated in vivo efficacy as single agents due to pharmacokinetic limitations or insufficient potency . The in vivo data establish that compounds built on this specific tricyclic core can achieve the dual pharmacodynamic effects (cytostasis and cytotoxicity) observed in vitro in a living system, a critical differentiator for translational research programmes.

in vivo efficacy B16-F10 melanoma tumor growth inhibition

High-Impact Application Scenarios for 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one Based on Differentiated Evidence


Kinase-Focused Medicinal Chemistry: RTK Inhibitor Lead Generation via 4-Anilino Derivatisation

Procurement of 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one enables the rapid generation of 4-anilino-substituted RTK inhibitor libraries using the validated sulfonation–displacement sequence. The resulting compounds have demonstrated PDGFRβ IC50 values as low as 0.8 μM (>16-fold more potent than semaxanib) and dual antiangiogenic/cytotoxic activity in the NCI-60 panel, providing a direct path to lead compounds with documented in vivo efficacy in syngeneic tumor models . This scaffold is ideally suited for programmes targeting angiogenesis-dependent solid tumors where dual-mechanism single agents are preferred over combination therapies .

Antifolate Drug Discovery: DHFR Inhibitor Development With Species-Selectivity Potential

The indeno[2,1-d]pyrimidine architecture has been systematically validated as a DHFR inhibitor scaffold with measurable species selectivity between T. gondii, P. carinii, and mammalian enzymes . Researchers developing next-generation antifolate agents for toxoplasmosis, pneumocystosis, or antimalarial indications can leverage the established SAR around bridge length and substitution patterns, enabling rational design of selective DHFR inhibitors . The commercial availability of the parent scaffold at ≥98% purity ensures reproducible entry into this validated chemical space .

High-Temperature Parallel Synthesis and Microwave-Assisted Library Production

With a decomposition point exceeding 330 °C, 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one is uniquely suited for microwave-assisted and high-temperature synthetic protocols that would degrade common 2-aminopyrimidine building blocks (mp 129–156 °C) . The scaffold was successfully synthesised at 150 °C under microwave irradiation without degradation, and the subsequent sulfonation–displacement sequence has been demonstrated across 13 diverse anilines, confirming compatibility with parallel synthesis workflows . This thermal robustness is a practical procurement advantage for process chemistry and automated library production groups .

Translational Oncology: In Vivo-Validated Chemical Probe Development

For academic and industrial translational oncology groups requiring chemical probes with demonstrated in vivo target engagement, this scaffold offers a rare combination of features: low-micromolar RTK inhibition, dual cytostatic/cytotoxic mechanism, nanomolar NCI-60 antitumor activity, and significant in vivo tumor growth suppression in a syngeneic B16-F10 melanoma model at 35 mg/kg . The availability of the parent scaffold from multiple commercial vendors with characterised purity ensures experimental reproducibility across laboratories, a critical requirement for probe development and preclinical proof-of-concept studies .

Quote Request

Request a Quote for 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.